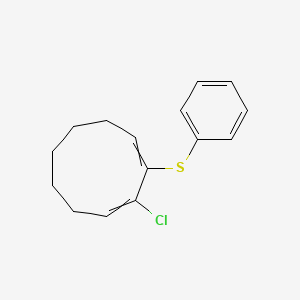![molecular formula C10H14N4SSn B12545700 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole CAS No. 143277-89-8](/img/structure/B12545700.png)
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and coordination chemistry . This compound features a phenyl group, a trimethylstannyl group, and a sulfanyl group attached to the tetrazole ring, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole typically involves the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with trimethyltin chloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate and sodium ascorbate to optimize yields .
Análisis De Reacciones Químicas
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in substitution reactions, particularly with electrophiles, due to its electron-rich nature.
Common reagents for these reactions include hydrogen peroxide, acetic acid, and various electrophiles and reducing agents. The major products formed from these reactions are sulfinyl and sulfonyl derivatives, as well as substituted tetrazoles .
Aplicaciones Científicas De Investigación
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively, making it useful in medicinal applications .
Comparación Con Compuestos Similares
1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1H-tetrazole: This compound has a similar structure but lacks the trimethylstannyl group, making it less versatile in certain applications.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This derivative has a sulfinyl group instead of a sulfanyl group, which affects its chemical reactivity and applications.
Propiedades
Número CAS |
143277-89-8 |
|---|---|
Fórmula molecular |
C10H14N4SSn |
Peso molecular |
341.02 g/mol |
Nombre IUPAC |
trimethyl-(1-phenyltetrazol-5-yl)sulfanylstannane |
InChI |
InChI=1S/C7H6N4S.3CH3.Sn/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,10,12);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
QGBKNRSWZUSJBN-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)SC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


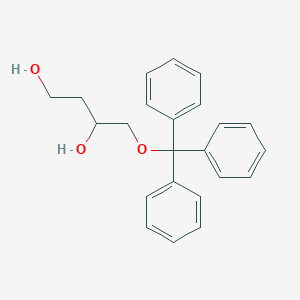
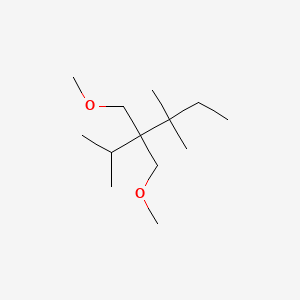
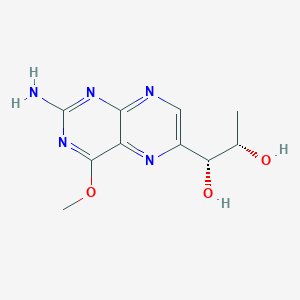
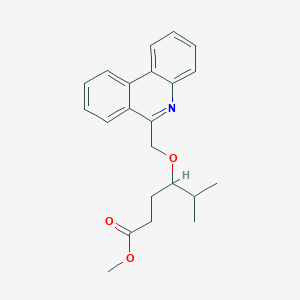
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)

![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

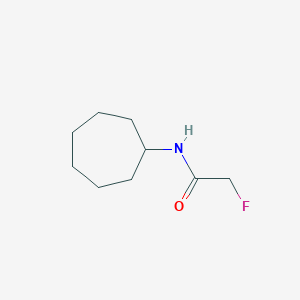
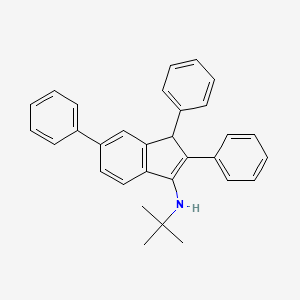
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
